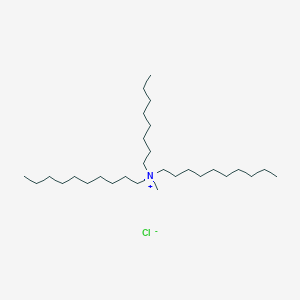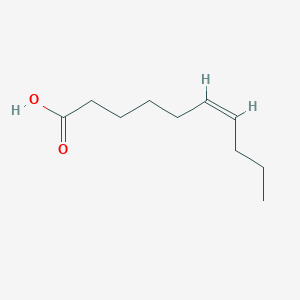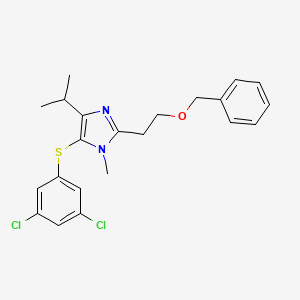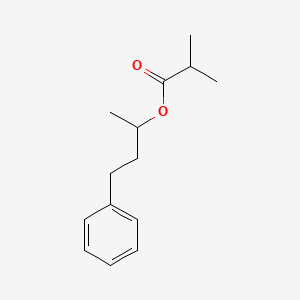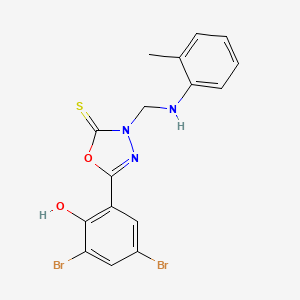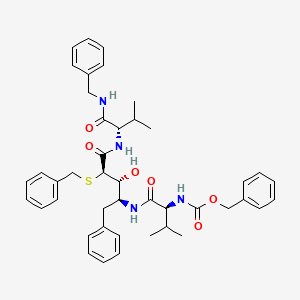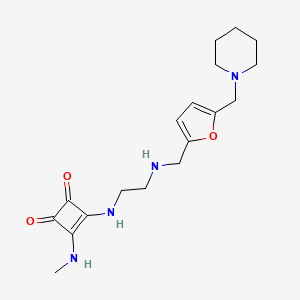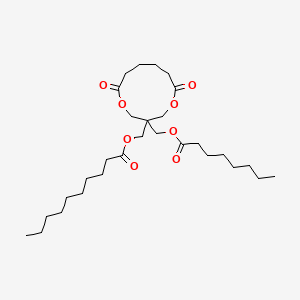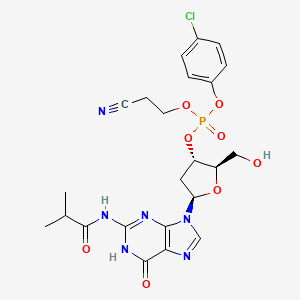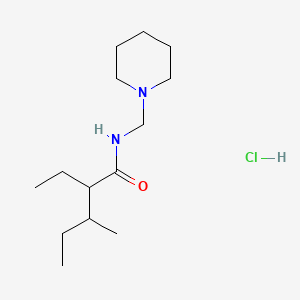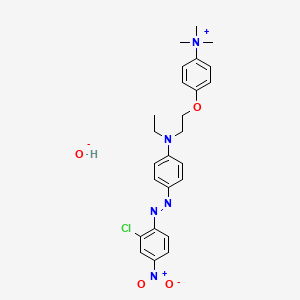
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is a complex organic compound with a molecular formula of C16H17ClN4O3. This compound is known for its unique structure, which includes a chloro-nitrophenyl group and an azo linkage, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide typically involves multiple steps. One common method includes the diazotization of 2-chloro-4-nitroaniline followed by coupling with N-ethyl-N-(2-hydroxyethyl)aniline. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkage, leading to the formation of various oxidation products.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in additional chemical transformations.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products Formed
Scientific Research Applications
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The azo linkage and nitro group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenyl isocyanate: Shares the chloro-nitrophenyl group but differs in its functional groups and reactivity.
4-Chloro-2-nitrophenol: Similar in structure but lacks the azo linkage, leading to different chemical properties and applications.
2-Chloro-5-nitrophenol: Another related compound with similar functional groups but different positional isomerism.
Uniqueness
4-(2-((4-((2-Chloro-4-nitrophenyl)azo)phenyl)ethylamino)ethoxy)-N,N,N-trimethylanilinium hydroxide is unique due to its combination of a chloro-nitrophenyl group, azo linkage, and ethylamino substituent
Properties
CAS No. |
93923-59-2 |
|---|---|
Molecular Formula |
C25H30ClN5O4 |
Molecular Weight |
500.0 g/mol |
IUPAC Name |
[4-[2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethoxy]phenyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C25H29ClN5O3.H2O/c1-5-29(16-17-34-23-13-11-22(12-14-23)31(2,3)4)20-8-6-19(7-9-20)27-28-25-15-10-21(30(32)33)18-24(25)26;/h6-15,18H,5,16-17H2,1-4H3;1H2/q+1;/p-1 |
InChI Key |
MBLXLAQLAKWYOG-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CCOC1=CC=C(C=C1)[N+](C)(C)C)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


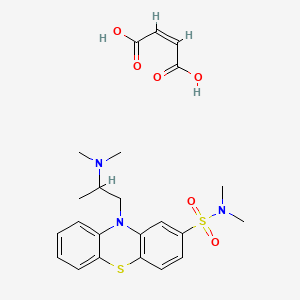
![4-(8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraen-9-yl)benzene-1,3-diol](/img/structure/B12700449.png)
